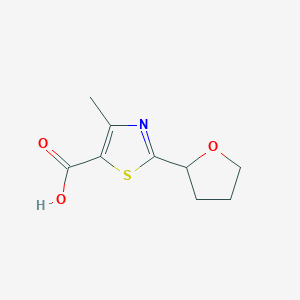

4-Methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid

Description

Chemical Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, clearly defining its complex heterocyclic structure. The compound is registered under multiple Chemical Abstracts Service numbers, including 1537583-22-4 and 1797376-36-3, reflecting its recognition in chemical databases and commercial availability. The molecular formula C₉H₁₁NO₃S indicates a molecular weight of 213.25 daltons, positioning it within the medium-sized organic molecule category suitable for pharmaceutical applications.

The structural architecture encompasses a five-membered thiazole ring system featuring nitrogen and sulfur heteroatoms in the 1,3-positions, with specific substitutions that define its unique properties. The oxolan-2-yl substituent at position 2 of the thiazole ring introduces additional complexity through its tetrahydrofuran structure, while the methyl group at position 4 and carboxylic acid functionality at position 5 complete the molecular framework. This arrangement creates a compound with distinct electronic and steric characteristics that influence its chemical reactivity and biological interactions.

The three-dimensional molecular structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System representation providing a standardized format for database searches and computational analyses. The International Chemical Identifier and International Chemical Identifier Key further facilitate precise identification and cross-referencing across different chemical information systems. These standardized representations ensure accurate communication of structural information within the scientific community.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₃S | Defines elemental composition |

| Molecular Weight | 213.25 Da | Determines physical properties |

| Heavy Atom Count | 14 | Influences molecular interactions |

| Rotatable Bond Count | 2 | Affects conformational flexibility |

| Number of Rings | 2 | Contributes to structural rigidity |

| Polar Surface Area | 59 Ų | Predicts membrane permeability |

Historical Context in Heterocyclic Chemistry Research

The development of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and Heinrich Weber in 1887, who first described the thiazole ring system during their investigations of heterocyclic compounds. Their groundbreaking research established the fundamental understanding of thiazole structure and reactivity, laying the foundation for subsequent discoveries in this chemical class. The structural confirmation by Prop in 1889 solidified the scientific understanding of thiazole architecture, enabling further synthetic developments.

The historical controversy surrounding early thiazole research, particularly the debate between Hantzsch and Tcherniac that extended from 1892 to 1928, illustrates the complexity involved in understanding these heterocyclic systems. This scientific discourse centered on the accurate identification and characterization of thiazole derivatives, ultimately leading to improved synthetic methodologies and structural determination techniques. The resolution of these debates contributed significantly to the establishment of reliable protocols for thiazole synthesis and characterization.

The Cook-Heilbron thiazole synthesis, developed in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, represents a pivotal advancement in thiazole chemistry. This synthetic methodology enabled the formation of 5-aminothiazoles through reactions of α-aminonitriles with dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates under mild conditions. The development marked one of the first examples of 5-aminothiazole synthesis with significant yield and diversity, expanding the accessible chemical space within thiazole derivatives.

The evolution of thiazole synthetic methodologies has continued through contemporary research, with modern approaches incorporating advanced catalytic systems and green chemistry principles. Recent developments have focused on the creation of thiazole-linked hybrid molecules that combine multiple pharmacophores to enhance biological activity while minimizing toxicity. These advances demonstrate the continued relevance of thiazole chemistry in addressing current challenges in medicinal chemistry and drug discovery.

Biological and Industrial Relevance of Thiazole Derivatives

Thiazole derivatives have established themselves as privileged scaffolds in medicinal chemistry, with their presence in numerous approved pharmaceutical agents validating their therapeutic potential. The thiazole nucleus appears in more than 18 Food and Drug Administration-approved drugs, spanning diverse therapeutic areas including antimicrobial, anticancer, anti-inflammatory, and neurological applications. This widespread pharmaceutical utilization reflects the unique properties of thiazole-containing compounds that enable effective interaction with biological targets.

The biological significance of thiazole derivatives extends beyond synthetic pharmaceuticals to include essential natural products such as thiamine (vitamin B₁), which contains the thiazole ring as a critical structural component. This natural occurrence demonstrates the fundamental importance of thiazole structures in biological systems and their evolution as molecular recognition elements. Additionally, thiazole derivatives are found in various peptide alkaloids, metabolites, and cyclopeptides, highlighting their role in natural product chemistry.

Industrial applications of thiazole derivatives encompass a broad range of sectors, including agriculture, materials science, and specialty chemicals. In agricultural applications, thiazole-based compounds serve as effective fungicides and pesticides, with examples such as thifluzamide, tricyclazole, and thiabendazole providing crop protection against various agricultural pests. The antimicrobial properties of thiazole derivatives have also found application in protective coatings and materials, where they function as biocidal additives to prevent microbial growth.

The versatility of thiazole derivatives in medicinal chemistry applications is demonstrated through their diverse biological activities, including antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic effects. Recent research has identified thiazole derivatives as effective γ-secretase inhibitors for Alzheimer's disease treatment, glycogen synthase kinase-3β inhibitors, and antagonists for various receptor systems. These findings underscore the continued potential for thiazole-based drug discovery and development.

| Biological Activity | Representative Applications | Mechanism of Action |

|---|---|---|

| Antimicrobial | Sulfathiazole, Thiabendazole | Cell wall synthesis inhibition |

| Anticancer | Various thiazole hybrids | Multiple pathway modulation |

| Anti-inflammatory | Meloxicam | Cyclooxygenase inhibition |

| Antiviral | Ritonavir | Protease inhibition |

| Antifungal | Agricultural fungicides | Metabolic pathway disruption |

Properties

IUPAC Name |

4-methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-5-7(9(11)12)14-8(10-5)6-3-2-4-13-6/h6H,2-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUSLNJQXVIBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCCO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1537583-22-4 | |

| Record name | 4-methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-Methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, antioxidant effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: and is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The oxolane moiety contributes to its structural diversity and may influence its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of derivatives related to this compound. For instance, derivatives of 4-methylthiazole have shown significant activity against various bacterial strains.

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| 4-Methyl-1,3-thiazole-5-carboxylic acid derivative | 1.95 - 15.62 µg/mL | 3.91 - 62.5 µg/mL |

| Nitrofurantoin (reference) | - | - |

The above data indicates that certain derivatives exhibit strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Antioxidant Activity

In addition to antimicrobial properties, compounds related to this compound have been evaluated for their antioxidant capabilities. A study reported that these compounds can act as effective free radical scavengers. The antioxidant activity was assessed using the DPPH assay, where lower IC50 values indicate higher potency.

| Compound | IC50 Value (µM) |

|---|---|

| Compound 5k | 15.3 |

| Compound 5n | 17.6 |

| Compound 5p | 19.6 |

These findings suggest that certain derivatives can effectively neutralize free radicals, potentially offering protective effects against oxidative stress .

Enzyme Inhibition

The compound has also been explored for its ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism that can contribute to gout and other inflammatory conditions. The inhibition of this enzyme is crucial for developing therapeutic agents targeting hyperuricemia.

| Compound | IC50 Value (µM) |

|---|---|

| Compound 5j | 3.6 |

| Compound 5k | 8.1 |

| Compound 5l | 9.9 |

These results indicate that specific derivatives possess potent xanthine oxidase inhibitory activity, making them promising candidates for further development .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

- Case Study on Xanthine Oxidase Inhibition : A series of thiazole derivatives were synthesized and tested for their inhibitory effects on xanthine oxidase. Compounds were shown to bind effectively within the active site of the enzyme, demonstrating a structure-activity relationship that could guide future drug design .

- Antimicrobial Efficacy : In vitro studies revealed that certain derivatives exhibited superior antimicrobial activity compared to conventional antibiotics like nitrofurantoin, particularly against resistant strains of bacteria .

- Oxidative Stress Protection : Research has indicated that these compounds not only inhibit bacterial growth but also protect cellular components from oxidative damage through their antioxidant properties .

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that 4-Methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid exhibits significant antimicrobial and antifungal properties. Compounds containing thiazole rings are often associated with such activities, making this compound a candidate for further investigation in developing new antimicrobial agents.

A comparative analysis of structurally similar compounds revealed that derivatives of thiazole often show enhanced bioactivity, suggesting that modifications to the oxolane group may improve efficacy against specific pathogens .

Pharmaceutical Applications

The unique combination of functional groups in this compound positions it as a potential lead compound in drug discovery. Its ability to interact with biological systems could influence metabolic pathways and enzyme activity, warranting further exploration through techniques like molecular docking and in vitro assays .

Agrochemical Applications

Due to its biological activity, this compound may also find applications in agriculture as a pesticide or fungicide. The reactivity of its functional groups can be harnessed to develop formulations that protect crops from fungal infections or bacterial diseases. This aspect is particularly relevant given the increasing demand for sustainable agricultural practices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-5-carboxylic acid derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 4-methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid with analogous compounds, focusing on structural variations, molecular properties, and reported bioactivities.

Table 1: Structural and Functional Comparison

Notes:

- Molecular weights calculated from empirical formulas in references. *Estimated for target compound based on analogous structures.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid typically involves:

- Construction of the thiazole ring core.

- Introduction of a methyl group at position 4.

- Attachment of the oxolanyl moiety at position 2.

- Functionalization at position 5 with a carboxylic acid group.

This can be achieved via cyclization reactions involving thioamides or thioureas with α-haloketones or α-haloesters, followed by functional group transformations.

Reported Preparation Methods

Cyclization of Thioamide with α-Haloketone Derivatives

A classical approach involves the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone or α-haloester derivative:

- Step 1: Reaction of a suitable thioamide (e.g., pyridine-4-carbothioamide) with ethyl 2-chloroacetate or analogous α-halo compounds to form ethyl 4-methyl-2-(substituted)-1,3-thiazole-5-carboxylates.

- Step 2: Hydrazinolysis of the ester group with hydrazine hydrate converts the ester into hydrazide intermediates.

- Step 3: Further functionalization steps include substitution or ring closure to introduce the oxolanyl group at the 2-position.

This method was exemplified in a related synthesis of ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate, which shares the thiazole core and carboxylate functionality.

Preparation via Diazotization and Ring Closure (Chinese Patent CN101475541A)

A specific patented method for preparing 4-methylthiazole-5-carboxylic acid involves:

- Formation of the thiazole ring through a ring-closure reaction.

- Use of phosphorus pentasulfide as a reagent to facilitate ring formation.

- Diazotization reactions to introduce the carboxylic acid group at the 5-position.

- Purification by filtration and organic phase extraction.

The patent reports yields in the range of 65-76% with high purity (98.6%) as confirmed by NMR (CDCl3) analysis.

Detailed Reaction Conditions and Yields

Characterization Data

Research Findings and Optimization Notes

Incorporation of the oxolanyl substituent at position 2 can be achieved via nucleophilic substitution on appropriately activated thiazole intermediates, often requiring careful control of reaction temperature and solvent polarity to maximize regioselectivity and yield.

The use of phosphorus pentasulfide enhances ring closure efficiency during thiazole formation, improving overall yield and purity.

Hydrazinolysis is a reliable method to convert esters to hydrazides, which can be further manipulated to introduce various substituents including oxolanyl groups.

Analytical techniques such as FT-IR, NMR, and MS are essential for confirming structural integrity and purity at each step.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hantzsch synthesis + Hydrazinolysis | Thioamide, α-haloketone, hydrazine hydrate | Cyclization, hydrazinolysis | 65-76 | Well-established, versatile | Multi-step, moderate yield |

| Diazotization + Phosphorus pentasulfide | Phosphorus pentasulfide, diazotization agents | Ring closure, functionalization | 65-76 | High purity, efficient ring formation | Requires careful reagent handling |

| Nucleophilic substitution for oxolanyl | Oxolanyl derivatives, activated thiazole | Substitution | Variable | Enables oxolanyl incorporation | May require optimization |

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid?

The synthesis typically involves condensation reactions under reflux conditions. For example, thiazole derivatives can be synthesized by reacting 3-formyl-indole-2-carboxylic acid with 2-thioxothiazolidin-4-one in acetic acid and sodium acetate, followed by recrystallization . Introducing the oxolan-2-yl group may require coupling tetrahydrofuran-2-yl precursors via nucleophilic substitution or transition-metal catalysis. Triethylamine and chloroacetyl chloride have been used in analogous thiazole syntheses to facilitate amidation or alkylation steps .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

High-Performance Liquid Chromatography (HPLC) is recommended for assessing purity, while Fourier-Transform Infrared Spectroscopy (FTIR) can confirm functional groups like the carboxylic acid (-COOH) and thiazole ring . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, such as the methyl group at C4 and the oxolan-2-yl moiety at C2 . Mass spectrometry (MS) provides molecular weight validation .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The carboxylic acid group confers moderate solubility in polar solvents (e.g., DMSO, ethanol). Stability studies should assess degradation under varying pH (e.g., 2–10) and temperatures (4°C–40°C). Recrystallization from acetic acid, as described in analogous syntheses, can improve crystallinity and shelf life . Storage in inert atmospheres at -20°C is advised to prevent oxidation .

Advanced Research Questions

Q. How can reaction yields be optimized when incorporating the oxolan-2-yl substituent into the thiazole ring?

Yield optimization may involve adjusting catalyst loading (e.g., Pd for coupling reactions), reaction time, and temperature. For example, refluxing in acetic acid with sodium acetate for 3–5 hours improved yields in related thiazole syntheses . Microwave-assisted synthesis could reduce reaction times while maintaining regioselectivity . Monitoring intermediates via thin-layer chromatography (TLC) ensures stepwise progress .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?

Discrepancies often arise from stereochemical variations or solvent effects. For instance, the (2R,5S) stereoisomer of a related thiazole-tetrahydrofuran hybrid showed distinct NMR shifts compared to computational models . Re-evaluating solvent polarity (e.g., DMSO-d6 vs. CDCl3) and employing 2D NMR techniques (COSY, NOESY) can clarify structural assignments . Density Functional Theory (DFT) calculations with solvent corrections may align predictions with empirical data .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Standard assays include:

- Enzyme inhibition studies : Measure IC50 against target enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric methods .

- Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines, noting the compound’s stability in cell culture media .

- Antioxidant activity : Employ DPPH radical scavenging assays, accounting for potential thiol group interference from the thiazole ring .

Q. How can researchers address low reproducibility in synthetic protocols for this compound?

Contamination by residual solvents (e.g., acetic acid) or unreacted intermediates is a common issue. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC ensures consistency . Detailed reaction logs (e.g., humidity, inert gas purity) and standardized reagent sources minimize batch-to-batch variability .

Methodological Notes

- Spectral Data Interpretation : Cross-reference experimental NMR/IR with databases (e.g., PubChem, CAS Common Chemistry) .

- Stereochemical Analysis : X-ray crystallography or chiral HPLC can resolve enantiomeric mixtures, particularly for the oxolan-2-yl group .

- Stability Testing : Accelerated stability studies (40°C/75% RH for 4 weeks) predict long-term storage requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.